molecular formula C20H22N2O3S2 B2977695 N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide CAS No. 873010-19-6

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide

Cat. No. B2977695
CAS RN: 873010-19-6
M. Wt: 402.53
InChI Key: LHNPCGIZPCIUAF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many biologically active substances and drugs . It also contains a methoxyphenyl group, which can contribute to the compound’s lipophilicity and potentially its ability to cross biological membranes.

Scientific Research Applications

Photodynamic Therapy Applications

Research has demonstrated that certain derivatives of benzenesulfonamide, specifically zinc phthalocyanine substituted with benzenesulfonamide derivative groups, exhibit significant potential for photodynamic therapy (PDT) in cancer treatment. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers for cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Anti-HIV Activity

A series of novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and shown to possess in vitro antifungal and anti-HIV activities. This highlights the compound's potential in developing treatments for infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Anticancer Properties

Celecoxib derivatives, including structures similar to the specified compound, have been investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Compounds in this class have shown potential as therapeutic agents due to their significant biological activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself (Küçükgüzel et al., 2013).

Tautomerism and Crystal Structure Analysis

The study of tautomerism in sulfonamide derivatives has been critical in understanding their structural properties, which is essential for designing more effective drugs. Distinguishing between imine and amine tautomers helps in predicting the biological activity and stability of these compounds (Li, Bond, Johansson, & van de Streek, 2014).

Antitumor Activity and DNA Binding

Research into sulfonamide derivatives has also shown promising antitumor activities. Some compounds have been synthesized and evaluated for their ability to induce apoptosis and arrest tumor cells in different phases of the cell cycle. These findings are crucial for the development of new cancer therapeutics (Abbassi et al., 2014).

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-14-4-10-18(11-5-14)27(23,24)21-13-12-19-15(2)22-20(26-19)16-6-8-17(25-3)9-7-16/h4-11,21H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPCGIZPCIUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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